molecular formula C22H17BN2O2 B13137524 (3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronicacid

(3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronicacid

Katalognummer: B13137524
Molekulargewicht: 352.2 g/mol
InChI-Schlüssel: BWKHQKWURUQXSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diphenylpyrimidinyl moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents.

Industrial Production Methods

In an industrial setting, the production of (3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of more robust and recyclable palladium catalysts can help reduce costs and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted phenyl and pyrimidinyl derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Wissenschaftliche Forschungsanwendungen

(3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical and biological processes. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-(4,6-Diphenylpyrimidin-2-yl)phenyl)boronic acid is unique due to its complex structure, which provides enhanced reactivity and selectivity in chemical reactions. The presence of the diphenylpyrimidinyl moiety allows for additional functionalization and the formation of more complex molecules compared to simpler boronic acids.

Eigenschaften

Molekularformel

C22H17BN2O2

Molekulargewicht

352.2 g/mol

IUPAC-Name

[3-(4,6-diphenylpyrimidin-2-yl)phenyl]boronic acid

InChI

InChI=1S/C22H17BN2O2/c26-23(27)19-13-7-12-18(14-19)22-24-20(16-8-3-1-4-9-16)15-21(25-22)17-10-5-2-6-11-17/h1-15,26-27H

InChI-Schlüssel

BWKHQKWURUQXSE-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC=C1)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.